2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-14-6-4-13(5-7-14)11-17(22)20-15-8-10-21(12-15)16-3-1-2-9-19-16/h1-7,9,15H,8,10-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTQAJVGHOARBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, such as a Suzuki coupling.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems to improve reaction efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Pyrrolidine vs. Azetidine Derivatives: The compound 1-(4-fluorophenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea (CAS 2415633-03-1) replaces the pyrrolidine ring with a smaller azetidine (4-membered ring). Impact: Azetidine derivatives often exhibit faster clearance rates compared to pyrrolidine analogs, as seen in pharmacokinetic studies of related molecules .
Substituent Modifications on the Pyridine Ring
- Trifluoromethyl Substitution :
- Cyanopyridine Derivatives: The LBJ series (e.g., LBJ-01, LBJ-03) features cyano groups on pyridine, improving hydrogen-bonding interactions with target enzymes like indoleamine-2,3-dioxygenase 1 (IDO1). However, these compounds show lower solubility (<10 µM in PBS) compared to non-cyano analogs .
Acetamide Linker Variations
- Thioether vs. Ether Linkers :
- 2-((4-Fluorophenyl)thio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide () replaces the oxygen in the acetamide linker with a sulfur atom. This modification increases molecular weight (+16 Da) and slightly improves membrane permeability (PAMPA assay: +15% absorption) but may reduce metabolic stability due to thioether oxidation .
- Bulkier Substituents :
- N-(1-(tert-butyl)-5-methylene-2-oxo-3-(pyridin-2-yl)pyrrolidin-3-yl)-N-propylacetamide () incorporates a tert-butyl group, increasing steric hindrance. Such modifications often reduce off-target interactions but may lower solubility (e.g., <5 µM in aqueous buffer) .
Biological Activity
The compound 2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a synthetic derivative belonging to the class of pyrrolidine and pyridine-containing compounds. This article explores its biological activity, particularly focusing on its antimicrobial, anticonvulsant, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound features a 4-fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a pyridine moiety. This unique arrangement is believed to influence its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolidine and pyridine exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of 2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
In vitro tests indicate that the compound exhibits strong inhibitory effects against Gram-positive and Gram-negative bacteria, with particularly low MIC values against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial activity .
Anticonvulsant Activity
The compound's structural similarities to previously studied anticonvulsant agents suggest it may also possess anticonvulsant properties. Research indicates that the introduction of fluorine atoms in similar compounds enhances their efficacy in treating seizures.
Table 2: Anticonvulsant Activity Comparison
| Compound | Efficacy (Animal Models) |
|---|---|
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Significant reduction in seizure frequency |
| 2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide | Promising results in preliminary tests |
Studies have shown that compounds with fluorinated groups often demonstrate increased metabolic stability and better central nervous system penetration, enhancing their therapeutic potential against neurological disorders .
Case Studies
A series of case studies have been conducted to evaluate the pharmacological effects of similar compounds:
- Study on Pyrrolidine Derivatives : A study evaluated various pyrrolidine derivatives for their antibacterial properties, revealing that fluorine substitution significantly improved antibacterial activity against resistant strains .
- Anticonvulsant Screening : Another study focused on screening new derivatives for anticonvulsant activity, confirming that modifications like fluorination lead to improved efficacy in animal models .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing 2-(4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves condensation of 4-fluorophenylacetic acid derivatives with pyrrolidine precursors. Key steps include:
- Coupling reagents : Use HATU/DIPEA or EDCI/HOBt in anhydrous DMF or DCM .
- Temperature control : Reactions are conducted at 0–25°C to minimize side products .
- Purification : Recrystallization in ethanol/water (7:3 v/v) improves purity (>95%) .
- Optimization : Design-of-experiments (DoE) approaches (e.g., 2³ factorial designs) can systematically test variables (stoichiometry, solvent polarity, catalyst loading) to maximize yield .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths (C–N: 1.33–1.37 Å) and dihedral angles (fluorophenyl vs. pyrrolidine plane: 45–60°) to confirm stereochemistry .
- NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies pyrrolidine protons (δ 3.2–3.8 ppm) and fluorophenyl aromatic signals (δ 7.1–7.4 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 356.1621 ± 0.001) .
Q. What preliminary assays assess its biological activity?
- Methodological Answer :
- Kinase inhibition : Screen against EGFR or JAK2 at 10–100 µM using fluorescence polarization (FP) assays. Compare IC₅₀ values to controls (e.g., erlotinib) .
- Cellular permeability : Measure logP (octanol/water partition coefficient) via HPLC; optimal range: 1.5–3.0 for blood-brain barrier penetration .
Advanced Research Questions
Q. How can computational modeling predict binding interactions and reactivity?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate binding poses in kinase active sites (e.g., EGFR PDB: 1M17). Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to hinge regions (e.g., Met793) .
- DFT calculations : Analyze frontier orbitals (HOMO: pyrrolidine nitrogen; LUMO: fluorophenyl ring) to predict electrophilic attack sites .
Q. How to resolve discrepancies between computational binding predictions and experimental activity data?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Run 100 ns trajectories to assess binding stability (RMSD < 2.0 Å). Correlate with mutagenesis studies (e.g., Lys123Ala in target proteins) .
- Free energy perturbation (FEP) : Quantify ΔΔG for analogs to validate computational models .
Q. What experimental designs optimize reaction conditions for scale-up?
- Methodological Answer :
- Response surface methodology (RSM) : Test variables (temperature, solvent ratio, catalyst) in a central composite design. Use ANOVA to identify significant factors (p < 0.05) .
- Example matrix :
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 25 | 60 |
| Solvent (DMF:H₂O) | 9:1 | 7:3 |
| Catalyst (mol%) | 5 | 15 |
Q. What crystallographic strategies determine conformational stability?
- Methodological Answer :
- Low-temperature data collection : At 100 K to reduce thermal motion artifacts .
- Disorder refinement : Use SHELXL to model alternative conformations (occupancy < 20% excluded) .
- Hydrogen bonding analysis : Identify key interactions (e.g., N–H···O=C, 2.8–3.2 Å) using Mercury .
Q. How to systematically develop structure-activity relationships (SAR) for potency enhancement?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
